molecular formula C23H24N4O2 B12177995 N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B12177995
M. Wt: 388.5 g/mol
InChI Key: QCQPQCRVWSKQDV-UHFFFAOYSA-N
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Description

N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a synthetic carboxamide derivative featuring a beta-carboline core fused with an indole moiety. Beta-carbolines are heterocyclic compounds known for diverse biological activities, including interactions with neurotransmitter receptors and enzymes.

Properties

Molecular Formula

C23H24N4O2

Molecular Weight

388.5 g/mol

IUPAC Name

N-[3-(2,3-dihydroindol-1-yl)-3-oxopropyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide

InChI

InChI=1S/C23H24N4O2/c28-22(27-14-10-16-5-1-4-8-21(16)27)9-12-24-23(29)26-13-11-18-17-6-2-3-7-19(17)25-20(18)15-26/h1-8,25H,9-15H2,(H,24,29)

InChI Key

QCQPQCRVWSKQDV-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CCNC(=O)N3CCC4=C(C3)NC5=CC=CC=C45

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The beta-carboline moiety can be synthesized via Pictet-Spengler condensation, which involves the reaction of tryptamine with an aldehyde or ketone in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing these synthetic routes for higher yields and purity. This can include the use of automated synthesizers and continuous flow reactors to ensure consistent reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas with palladium catalyst

    Substitution: Halogens, nitro groups under electrophilic conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield fully saturated derivatives .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. A series of beta-carboline derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that certain derivatives exhibited significant antitumor activity with IC50 values ranging from 0.032 to 16 μM. Notably, compounds containing specific moieties showed enhanced water solubility and improved cytotoxicity against K562 (chronic myeloid leukemia), PC-3 (prostate cancer), and T47D (breast cancer) cell lines .

Table 1: Antitumor Activity of Beta-Carboline Derivatives

Compound IDCell LineIC50 (μM)Remarks
8gK5620.032High potency
8qPC-30.050Significant activity
8qT47D0.070Notable cytotoxicity

Neuroprotective Properties

The compound has also been investigated for its neuroprotective effects. Research indicates that beta-carboline derivatives can modulate neurotransmitter systems and exhibit antioxidant properties, which are crucial in protecting neuronal cells from oxidative stress and neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The ability to cross the blood-brain barrier enhances its therapeutic potential in treating neurological disorders.

Inhibition of Inflammatory Responses

Another significant application of this compound is its role as an inhibitor of the mitogen-activated protein kinase-activated protein kinase-2 (MK-2). Inhibition of MK-2 has been associated with reduced production of tumor necrosis factor-alpha (TNF-α), a key mediator in inflammatory responses. This mechanism suggests potential therapeutic applications in conditions such as arthritis and other inflammatory diseases .

Table 2: MK-2 Inhibition Potency

Compound IDMK-2 IC50 (μM)Application Area
Compound A<0.05Anti-inflammatory therapy
Compound B<20Potential arthritis treatment

Case Studies

Case Study 1: Antitumor Efficacy
A study conducted on a series of beta-carboline derivatives demonstrated their effectiveness against multiple cancer cell lines. The findings revealed that modifications at the C-3 position significantly influenced the compounds' cytotoxicity and selectivity towards cancer cells .

Case Study 2: Neuroprotection
In a model of oxidative stress-induced neurotoxicity, beta-carboline derivatives were shown to protect neuronal cells by reducing reactive oxygen species (ROS) levels and enhancing cellular viability. This suggests their potential use in developing neuroprotective drugs .

Mechanism of Action

The mechanism of action of N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets. The indole and beta-carboline moieties can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, influencing processes like cell proliferation, apoptosis, and neurotransmission .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct research on the target compound is scarce, comparisons can be drawn to analogs sharing carboxamide linkages, indole derivatives, or beta-carboline frameworks. Below is a detailed analysis based on available evidence and structurally related molecules.

Structural and Functional Analog: N-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide

This compound (CAS 1010903-11-3) serves as a relevant comparator due to its carboxamide backbone and heterocyclic substituents . Key differences and similarities include:

Property Target Compound Comparator Compound
Core Structure Beta-carboline fused with indole Indole derivative with 1,4-benzodioxin and methoxy groups
Molecular Formula Not available (estimated C22H23N3O2) C23H25N3O6
Molecular Weight ~369.44 g/mol (estimated) 439.461 g/mol
Boiling Point Not reported 761.6±60.0 °C
LogP Predicted higher lipophilicity (beta-carboline core) 1.71
Biological Targets Hypothesized: serotonin receptors, MAO enzymes (beta-carboline activity) Unreported, but methoxy groups suggest potential kinase or GPCR modulation

Key Findings :

  • The comparator compound exhibits higher molecular weight and polarity due to methoxy and benzodioxin groups, which may reduce blood-brain barrier permeability compared to the beta-carboline-containing target compound .
  • LogP differences (1.71 vs. estimated ~3.5 for the target compound) suggest divergent pharmacokinetic profiles, with the target compound likely having enhanced membrane penetration .
Other Beta-Carboline Derivatives

Beta-carbolines such as harmane and pinoline share structural motifs with the target compound. These analogs are documented for their neuroactive properties, including MAO inhibition and affinity for 5-HT2A receptors. However, the propanamide linker in the target compound may confer unique selectivity or stability compared to simpler beta-carboline alkaloids.

Biological Activity

N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex compound belonging to the family of beta-carbolines and indole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

Overview of Beta-Carbolines

Beta-carbolines are a group of compounds that have garnered attention due to their pharmacological significance. They exhibit various biological activities, including:

  • Antitumor : Many beta-carboline derivatives show potential in cancer therapy.
  • Antiviral : Some compounds have demonstrated effectiveness against viral infections.
  • Neuroprotective : They may provide protection against neurodegenerative diseases.

The specific compound is noted for its structural features that enhance its biological efficacy.

The biological activity of this compound primarily involves interaction with various biological targets:

  • Receptor Binding : Similar to other indole derivatives, this compound binds to multiple receptors with high affinity. This interaction is crucial for its pharmacological effects.
  • Biochemical Pathways : The compound influences various biochemical pathways by modulating receptor activity and enzyme function. For instance, it has been linked to inhibition of phosphodiesterase (PDE) enzymes, which play a role in cellular signaling .

Pharmacological Properties

The pharmacological properties of this compound are diverse and include:

Activity Description
Antitumor Exhibits cytotoxic effects against various cancer cell lines with IC50 values ranging from 1.84 to 3.27 μM .
Antiviral Demonstrated activity against viral pathogens; specific mechanisms are still under investigation .
Neuroprotective Potentially protects neuronal cells from oxidative stress and apoptosis .
Antimicrobial Effective against a range of microbial pathogens; further studies are needed for clinical applications .

Case Studies and Research Findings

  • Antitumor Activity : A study evaluated the effects of beta-carboline derivatives on cancer cells. The compound showed significant antiproliferative effects in drug-sensitive and drug-resistant cancer cell lines. The mechanism involved modulation of apoptosis-related proteins and cell cycle regulation .
  • Neuroprotective Effects : Research indicated that beta-carbolines could reduce oxidative stress in neuronal cells. This protective effect may be attributed to their ability to scavenge free radicals and modulate neuroinflammatory responses .
  • Antiviral Properties : Investigations into the antiviral activity of similar compounds have shown promising results against viruses such as HIV and hepatitis C. The specific mechanisms include inhibition of viral replication and interference with viral entry into host cells .

Q & A

Q. What are the key synthetic strategies for preparing N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide?

The synthesis typically involves multi-step organic reactions, including amide bond formation and indole/β-carboline coupling. Common methods include:

  • Coupling agents : Use of carbodiimides (e.g., DCC, EDC) or HATU to facilitate amide bond formation between indole and β-carboline moieties .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) under nitrogen atmosphere to prevent oxidation of sensitive intermediates .
  • Purification : Column chromatography or recrystallization to isolate the final product, with purity confirmed via HPLC (>95%) .

Q. How can the structural conformation of this compound be validated experimentally?

Advanced analytical techniques are critical:

  • X-ray crystallography : Resolves 3D conformation, including dihedral angles between the indole and β-carboline rings .
  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms regioselectivity of substituents (e.g., indole N-substitution) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screening should focus on:

  • Cytotoxicity assays : MTT or CellTiter-Glo® against cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, given structural similarity to known β-carboline inhibitors .
  • Solubility profiling : Use of PBS or DMSO solutions to determine bioavailability thresholds .

Advanced Research Questions

Q. How can conflicting data on biological activity be resolved for this compound?

Contradictions often arise from assay conditions or structural variability:

  • Dose-response validation : Repetition under standardized conditions (e.g., fixed DMSO concentration ≤0.1%) to eliminate solvent interference .
  • Metabolite analysis : LC-MS/MS to identify degradation products that may confound activity results .
  • Target engagement studies : Use of biophysical methods (e.g., SPR, ITC) to measure direct binding affinities to proposed targets like serotonin receptors .

Q. What strategies are effective for optimizing the structure-activity relationship (SAR) of this compound?

SAR optimization involves:

  • Substituent variation : Systematic modification of the indole N-alkyl chain or β-carboline substituents to enhance potency. For example, fluorination at the indole 5-position improved binding in analogous compounds .
  • Scaffold hybridization : Fusion with benzothiazole or pyrrolidine moieties to diversify interaction sites (see for precedents) .
  • Computational modeling : Molecular docking (AutoDock Vina) to predict binding modes with targets like DNA topoisomerases .

Q. What analytical challenges arise in characterizing degradation products of this compound?

Key challenges include:

  • Isolation of minor metabolites : Use of preparative HPLC with UV/Vis detection to separate degradation products .
  • Structural elucidation : Tandem MS (MS/MS) with collision-induced dissociation (CID) to fragment ions and assign structures .
  • Stability profiling : Forced degradation studies under acidic/alkaline conditions to identify labile functional groups (e.g., amide bonds) .

Methodological Considerations

Q. How should researchers design experiments to assess synergistic effects with other therapeutics?

  • Combination index (CI) : Calculate using the Chou-Talalay method in vitro, testing with standard chemotherapeutics (e.g., cisplatin) .
  • In vivo models : Xenograft studies in mice with co-administration of CYP450 inhibitors to assess pharmacokinetic interactions .

Q. What are best practices for ensuring reproducibility in synthetic protocols?

  • Reagent standardization : Use of freshly distilled solvents and anhydrous conditions for moisture-sensitive steps .
  • Reaction monitoring : In situ FTIR or TLC to track intermediate formation and optimize reaction times .
  • Data reporting : Full disclosure of NMR solvent peaks, HPLC gradients, and MS ionization methods in publications .

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